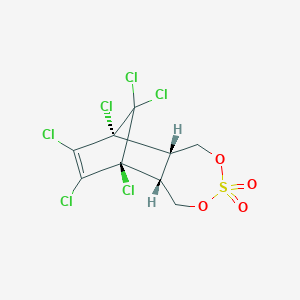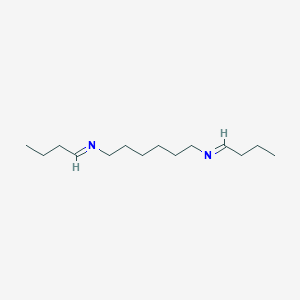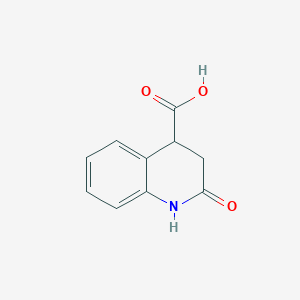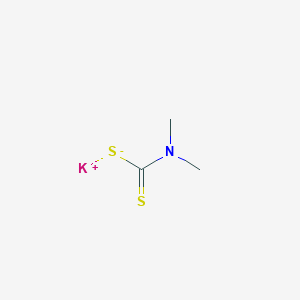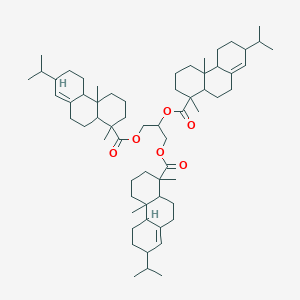
Abietic acid, dihydro-, triester with glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abietic acid, dihydro-, triester with glycerol is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biochemistry and physiology. The compound is synthesized through a complex process, and its mechanism of action is still under investigation.
Mecanismo De Acción
The mechanism of action of abietic acid, dihydro-, triester with glycerol is still under investigation. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Abietic acid, dihydro-, triester with glycerol has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, improve insulin sensitivity, and regulate lipid metabolism. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using abietic acid, dihydro-, triester with glycerol in lab experiments is its low toxicity and high stability. However, its use is limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of abietic acid, dihydro-, triester with glycerol. One potential direction is to investigate its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential side effects and drug interactions.
Conclusion:
In conclusion, abietic acid, dihydro-, triester with glycerol is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biochemistry and physiology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Further studies are needed to elucidate its mechanism of action and to identify potential side effects and drug interactions.
Métodos De Síntesis
Abietic acid, dihydro-, triester with glycerol is synthesized through the esterification of glycerol with abietic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a yellowish-brown viscous liquid with a faint odor.
Aplicaciones Científicas De Investigación
Abietic acid, dihydro-, triester with glycerol has been extensively studied for its potential use in the field of biochemistry and physiology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
125-93-9 |
|---|---|
Nombre del producto |
Abietic acid, dihydro-, triester with glycerol |
Fórmula molecular |
C23H34O2 |
Peso molecular |
951.4 g/mol |
Nombre IUPAC |
2,3-bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carbonyl)oxy]propyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C63H98O6/c1-39(2)42-16-22-49-45(34-42)19-25-52-58(49,7)28-13-31-61(52,10)55(64)67-37-48(69-57(66)63(12)33-15-30-60(9)51-24-18-44(41(5)6)36-47(51)21-27-54(60)63)38-68-56(65)62(11)32-14-29-59(8)50-23-17-43(40(3)4)35-46(50)20-26-53(59)62/h34-36,39-44,48-54H,13-33,37-38H2,1-12H3 |
Clave InChI |
KZAOFYDFGRIAQU-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CCC6=CC(CCC65)C(C)C)C)C)OC(=O)C7(CCCC8(C7CCC9=CC(CCC98)C(C)C)C)C)C |
SMILES canónico |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CCC6=CC(CCC65)C(C)C)C)C)OC(=O)C7(CCCC8(C7CCC9=CC(CCC98)C(C)C)C)C)C |
Otros números CAS |
125-93-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



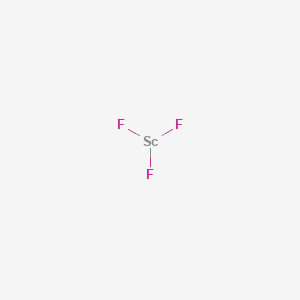

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)

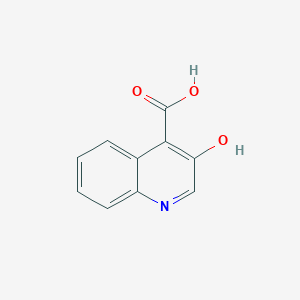
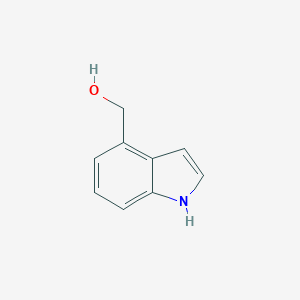
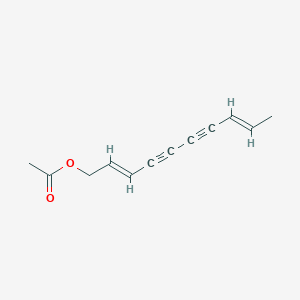
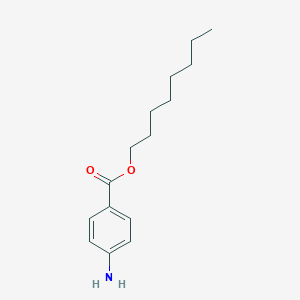

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
